Home > Products > Screening Compounds P102924 > (R)-aminoglutethimide
(R)-aminoglutethimide - 55511-44-9

(R)-aminoglutethimide

Catalog Number: EVT-264396
CAS Number: 55511-44-9
Molecular Formula: C13H16N2O2
Molecular Weight: 232.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(D)-Aminoglutethimide is a nonsteroidal aromatase inhibitors. Aminoglutethimide is used to decrease the production of sex hormones (estrogen in women or testosterone in men) and suppress the growth of tumors that need sex hormones to grow.

(±)-Aminoglutethimide (racemate)

Compound Description: (±)-Aminoglutethimide is the racemic mixture of (R)- and (S)-enantiomers of aminoglutethimide. It is an aromatase inhibitor, primarily used in the treatment of breast cancer. [, , ]

Relevance: This compound is directly relevant as it is the racemic form of the target compound, (R)-aminoglutethimide. Separating the enantiomers allows for the isolation and study of the specific biological activities of (R)-aminoglutethimide, which is the more active enantiomer. []

4-Cyano-4-(4-nitrophenyl)hexanoic acid

Compound Description: This compound is a key intermediate in the synthesis of (R)-aminoglutethimide. It exists as a racemic mixture that can be resolved into its individual enantiomers. []

Relevance: This compound is a direct precursor to (R)-aminoglutethimide in the synthetic route described. The resolution of this intermediate using (−)-cinchonidine is crucial for obtaining the desired (R)-enantiomer of aminoglutethimide. []

(−)-Cinchonidine

Compound Description: (−)-Cinchonidine is a chiral alkaloid used as a resolving agent in organic chemistry. []

Relevance: This compound is not structurally related to (R)-aminoglutethimide, but it plays a crucial role in its synthesis. It is used to resolve the racemic mixture of 4-cyano-4-(4-nitrophenyl)hexanoic acid, enabling the isolation of the desired enantiomer for the synthesis of (R)-aminoglutethimide. []

(R)-Nitroglutethimide

Compound Description: This compound is the penultimate intermediate in the synthesis of (R)-aminoglutethimide. It is obtained after the resolution of 4-cyano-4-(4-nitrophenyl)hexanoic acid and subsequent chemical transformations. []

Relevance: (R)-Nitroglutethimide is the immediate precursor to (R)-aminoglutethimide. The final step in the synthesis involves the reduction of the nitro group in (R)-nitroglutethimide to an amine, yielding (R)-aminoglutethimide. []

(S)-Aminoglutethimide

Compound Description: (S)-Aminoglutethimide is the other enantiomer of aminoglutethimide. While less pharmacologically active than the R-enantiomer, it can still contribute to the overall activity of the racemate. []

Relevance: This compound is the enantiomer of the target compound, (R)-aminoglutethimide. Understanding the properties of both enantiomers is essential in evaluating the pharmacological profile of the racemic mixture. []

Acetylaminoglutethimide

Compound Description: Acetylaminoglutethimide is a metabolite of aminoglutethimide. It is formed by the acetylation of the amino group in aminoglutethimide. []

Relevance: This compound is a metabolite of both (R)-aminoglutethimide and the racemic mixture. Understanding the metabolism of (R)-aminoglutethimide and the activity of its metabolites is important for a comprehensive understanding of its pharmacological effects. []

4-Cyano-4-phenyl-1-hexanol

Compound Description: This compound is a chiral alcohol and a potential precursor to aminoglutethimide. It can be kinetically resolved to obtain enantiomerically enriched intermediates. []

Relevance: This compound represents an alternative starting material for the synthesis of (R)-aminoglutethimide through chemo-enzymatic approaches. Kinetic resolution of this compound can lead to intermediates suitable for the synthesis of (R)-aminoglutethimide. []

Source and Classification

(R)-aminoglutethimide is derived from the chemical structure of aminoglutethimide, which consists of a six-membered cyclic compound featuring ethyl and 4-aminophenyl substituents at the 3-position. It is categorized under small molecules and is recognized for its pharmacological actions as an aromatase inhibitor and a reversible inhibitor of adrenal steroid synthesis .

Synthesis Analysis

The synthesis of (R)-aminoglutethimide can be achieved through various methods, with one notable approach involving a six-stage synthetic sequence starting from 1-chloro-4-nitrobenzene. This method includes:

  1. Nitration: Introduction of nitro groups to the benzene ring.
  2. Reduction: Conversion of nitro groups to amino groups.
  3. Formation of Cyclic Structure: Creation of the dicarboximide framework.
  4. Chemoresolution: Isolating the desired enantiomer through selective crystallization or other resolution techniques.

Another method involves a chemo-enzymatic synthesis utilizing Pseudomonas cepacia, which demonstrates high enantioselectivity, yielding (R)-aminoglutethimide with an enantiomeric excess of 99% .

Molecular Structure Analysis

The molecular formula for (R)-aminoglutethimide is C₁₃H₁₆N₂O₂, with a molecular weight of approximately 232.28 g/mol. Its structure features:

  • A dicarboximide backbone.
  • An ethyl group and a 4-aminophenyl group attached to the cyclic structure.
  • Specific stereochemistry at the chiral center, which is critical for its biological activity.

The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its conformation and interactions with biological targets .

Chemical Reactions Analysis

(R)-aminoglutethimide participates in several chemical reactions primarily related to its role as an inhibitor:

  1. Inhibition of Aromatase: By binding to cytochrome P450 enzymes, it inhibits the hydroxylation reactions necessary for converting androgens into estrogens.
  2. Reduction in Steroid Production: It blocks multiple steps in steroidogenesis, including C-11, C-18, and C-21 hydroxylations.
  3. Metabolic Pathways: The compound undergoes hepatic metabolism, with a significant portion excreted unchanged in urine .
Mechanism of Action

The mechanism by which (R)-aminoglutethimide exerts its effects involves:

Physical and Chemical Properties Analysis

Key physical and chemical properties of (R)-aminoglutethimide include:

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as ethanol and methanol but poorly soluble in water.
  • Melting Point: The melting point ranges around 80–85 °C.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture .
Applications

(R)-aminoglutethimide has several significant applications in medicine and research:

  1. Cushing's Syndrome Treatment: Used to manage excessive cortisol production by inhibiting adrenal steroidogenesis.
  2. Breast Cancer Therapy: Employed as part of treatment regimens for hormone-sensitive breast cancers due to its aromatase-inhibiting properties.
  3. Research Tool: Utilized in studies investigating steroid biosynthesis pathways and hormonal regulation mechanisms .
Historical Development and Evolution of Research Focus

Serendipitous Discovery of Steroidogenesis-Inhibiting Properties

(R)-aminoglutethimide's significance in endocrinology and oncology originated from an unexpected pharmacological observation. Initially developed and introduced in 1960 by Ciba Pharmaceuticals as an anticonvulsant (brand name Elipten), the drug was prescribed for petit mal epilepsy. However, clinical use revealed a consistent pattern of adrenal insufficiency among patients, manifested by symptoms such as lethargy, hypotension, and electrolyte imbalances. This adrenal toxicity prompted its market withdrawal in 1966 due to safety concerns [4] [9].

Researchers subsequently determined the molecular basis of these adverse effects: aminoglutethimide potently inhibited mitochondrial cytochrome P450 enzymes, particularly cholesterol side-chain cleavage enzyme (CYP11A1). This enzyme catalyzes the initial and rate-limiting step in steroidogenesis—the conversion of cholesterol to pregnenolone. By binding to the heme iron of CYP450 enzymes, aminoglutethimide disrupted electron transfer, thereby blocking the synthesis of all downstream steroid hormones (glucocorticoids, mineralocorticoids, and sex steroids) [1] [6]. Crucially, researchers also identified its inhibition of aromatase (CYP19A1), the enzyme responsible for converting androgens (androstenedione and testosterone) to estrogens (estrone and estradiol) [4] [9]. This dual inhibition—of both adrenal steroidogenesis and peripheral estrogen synthesis—represented a biochemical epiphany, suggesting potential applications beyond neurology.

Transition from Anticonvulsant to Oncology Research Applications

The mechanistic understanding of aminoglutethimide's steroid-blocking properties catalyzed its repurposing for oncology in the late 1960s and 1970s. Initial clinical investigations focused on Cushing's syndrome, where pathological cortisol excess required intervention. Aminoglutethimide (as a racemic mixture) effectively reduced cortisol levels, establishing it as a "medical adrenalectomy" agent [4] [9].

Its application swiftly expanded to hormone-sensitive cancers. For postmenopausal breast cancer, researchers hypothesized that inhibiting peripheral aromatization (the primary estrogen source after ovarian decline) could deprive estrogen receptor-positive tumors of their hormonal fuel. Clinical trials confirmed this: aminoglutethimide (typically at 250-500 mg/day) demonstrated efficacy in inducing tumor regression in metastatic disease, leading to its FDA approval for this indication in 1980 (brand name Cytadren) [3] [4] [7]. It was often administered alongside glucocorticoid replacement (e.g., hydrocortisone) to counter adrenal suppression and prevent compensatory ACTH surge [4] [9]. Research also explored its use in prostate cancer, aiming to suppress adrenal androgen production. While some tumor regression occurred, efficacy was inconsistent, likely due to incomplete androgen suppression and its weak inhibition of specific androgen-synthesizing enzymes. Consequently, it remained a second-line option, never achieving widespread adoption in this setting [4] [6].

Table 1: Key Research and Clinical Milestones for Aminoglutethimide

PeriodKey EventSignificance
1960Marketed as anticonvulsant (Elipten)Initial clinical application
1966Withdrawn due to adrenal insufficiencySerendipitous discovery of steroidogenesis inhibition
Late 1960s-1970sInvestigated/approved for Cushing's syndromeProof of concept for "medical adrenalectomy"
1980FDA approval for metastatic breast cancer (postmenopausal)First-generation aromatase inhibitor in oncology
1980s-1990sStereoselective studies identifying (R)-enantiomer superiorityRational drug design focus on potent enantiomer
Post-1995Superseded by 3rd generation AIs (anastrozole, letrozole, exemestane)Shift towards selective, potent, less toxic inhibitors

Paradigm Shifts in Aromatase Inhibition Research Post-1980s

Racemic aminoglutethimide, while pioneering, suffered significant limitations: lack of enzyme selectivity (inhibiting multiple CYP450s), modest potency (requiring high doses), and frequent side effects [4] [7]. These drawbacks fueled intense research into next-generation aromatase inhibitors (AIs), leading to two major paradigm shifts directly impacting the relevance of (R)-aminoglutethimide.

  • Enantiomer Recognition and the Rationale for (R)-Aminoglutethimide: Biochemical studies in the 1980s revealed that the racemic mixture's activity resided predominantly in the (R)-enantiomer. Stereoselective analysis demonstrated that (R)-aminoglutethimide possessed significantly greater affinity for aromatase and caused more potent inhibition compared to its (S)-counterpart. For instance, enzymatic assays showed the (R)-form could be up to 5-fold more potent in inhibiting human placental aromatase [10]. This knowledge spurred interest in chiral synthesis and resolution techniques (e.g., chiral chromatography, asymmetric synthesis) to isolate or produce the pure (R)-enantiomer. The goal was to enhance therapeutic efficacy and potentially reduce the total drug burden and associated toxicity by eliminating the inactive or less active (S)-component [10]. Despite this rationale, pure (R)-aminoglutethimide never progressed to widespread clinical use, overshadowed by the concurrent development of structurally distinct, highly potent third-generation inhibitors.

  • Rise of Third-Generation AIs and the Eclipse of Aminoglutethimide: The discovery and development of non-steroidal triazoles (anastrozole, letrozole) and the steroidal irreversible inactivator (exemestane) marked a revolutionary shift. These agents exhibited >100-fold greater potency against aromatase compared to aminoglutethimide and remarkable selectivity, minimizing off-target CYP inhibition [3] [7]. Large, randomized clinical trials (e.g., ATAC, BIG 1-98, MA.17) in the 1990s and 2000s consistently demonstrated the superiority of these third-generation AIs over tamoxifen and aminoglutethimide in both metastatic and adjuvant settings for postmenopausal breast cancer, significantly improving disease-free and overall survival [3] [7]. Consequently, aminoglutethimide rapidly transitioned from a frontline therapy to a historical footnote, primarily of research interest regarding the origins of AI therapy and stereoselective inhibition principles. Its clinical use is now extremely limited, preserved only in niche scenarios like third-line Cushing's syndrome management where newer agents fail or are unavailable [4] [7] [9].

Table 2: Comparative Biochemical Profile of Aminoglutethimide Enantiomers and Key AIs

CompoundTypePrimary Target (IC₅₀ nM)*Relative Aromatase Inhibition PotencyKey Selectivity Limitation
Racemic AG1st Gen (Non-steroidal)~5,000 - 7,000 nM1x (Reference)CYP11A1, CYP11B1, CYP19, CYP21, others
(R)-Aminoglutethimide1st Gen (Non-steroidal)~1,000 - 1,500 nM~4-5x RacemateCYP11A1, CYP11B1, CYP19, CYP21, others
(S)-Aminoglutethimide1st Gen (Non-steroidal)>>5,000 nMNegligiblePrimarily inactive towards aromatase
Anastrozole3rd Gen (Non-steroidal)~15 nM~300x Racemic AGHighly Selective for CYP19
Letrozole3rd Gen (Non-steroidal)~10 nM~500x Racemic AGHighly Selective for CYP19
Exemestane3rd Gen (Steroidal)~50 nM (Inactivator)~100x Racemic AGModerate selectivity (androgen precursor structural similarity)

Note: Potency comparisons are approximate and based on various in vitro enzymatic assays. Clinical efficacy involves additional factors like pharmacokinetics.

Properties

CAS Number

55511-44-9

Product Name

(R)-aminoglutethimide

IUPAC Name

(3R)-3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

InChI

InChI=1S/C13H16N2O2/c1-2-13(8-7-11(16)15-12(13)17)9-3-5-10(14)6-4-9/h3-6H,2,7-8,14H2,1H3,(H,15,16,17)/t13-/m1/s1

InChI Key

ROBVIMPUHSLWNV-CYBMUJFWSA-N

SMILES

CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)N

Solubility

Soluble in DMSO

Synonyms

Aminoglutethimide, D-; (D)-Aminoglutethimide; Aminoglutethimide, (R)-

Canonical SMILES

CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)N

Isomeric SMILES

CC[C@@]1(CCC(=O)NC1=O)C2=CC=C(C=C2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.